Mercuric sulfide

Catalog No.
S585315
CAS No.
1344-48-5
M.F
HgS
M. Wt
232.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mercuric sulfide

CAS Number

1344-48-5

Product Name

Mercuric sulfide

IUPAC Name

sulfanylidenemercury

Molecular Formula

HgS

Molecular Weight

232.66 g/mol

InChI

InChI=1S/Hg.S

InChI Key

QXKXDIKCIPXUPL-UHFFFAOYSA-N

SMILES

S=[Hg]

Synonyms

alpha-HgS, cinnabar, mercuric sulfide, Mercurius 6a, rasasindura

Canonical SMILES

S=[Hg]

Here are some areas of scientific research where mercuric sulfide is studied:

Material Science:

  • Semiconductor properties: Mercuric sulfide exhibits semiconducting behavior, and researchers are investigating its potential applications in various electronic devices, including photodetectors and solar cells. )

Geology and Mineralogy:

  • Mineral formation and geochemistry: Studying the natural occurrence of cinnabar helps geologists understand the formation of hydrothermal deposits and the geochemical processes involved in mineral formation. Source: ScienceDirect - Cinnabar (HgS): Crystal structure and electronic properties:

Cultural Heritage Studies:

  • Pigment identification and analysis: Cinnabar has been used as a red pigment for centuries, and researchers use analytical techniques to identify and characterize its presence in historical artifacts and paintings. Source: Journal of Cultural Heritage - Mercuric sulfide (cinnabar) in paintings: Characterization by micro-Raman spectroscopy and X-ray diffraction:

Mercuric sulfide, also known as mercury(II) sulfide, is a chemical compound with the formula HgS. It exists in two primary allotropes: cinnabar (α-HgS), which is a red crystalline form, and metacinnabar (β-HgS), a black cubic form. Cinnabar is the more common form found in nature and has been historically significant as the principal ore of mercury. The compound is virtually insoluble in water and most organic solvents, making it stable under various conditions but also hazardous due to its toxicity when ingested or inhaled .

Mercuric sulfide is a toxic compound. Inhalation or ingestion of mercury sulfide can cause mercury poisoning, leading to neurological damage, kidney failure, and respiratory problems []. Chronic exposure to even low levels of mercury can have detrimental health effects. Due to its toxicity, handling of mercuric sulfide requires appropriate personal protective equipment (PPE) and adherence to safety protocols.

  • Oxidation Reaction: When heated in the presence of oxygen, mercuric sulfide decomposes into metallic mercury and sulfur dioxide:
    HgS+O2Hg+SO2\text{HgS}+\text{O}_2\rightarrow \text{Hg}+\text{SO}_2
  • Reduction Reactions: It can be reduced by various metals:
    HgS+FeHg+FeS\text{HgS}+\text{Fe}\rightarrow \text{Hg}+\text{FeS}
  • Formation of Thiosalts: Mercuric sulfide dissolves in concentrated solutions of alkali or alkaline earth metal sulfides, forming thiosalts:
    HgS+Na2SNa2[HgS2]xH2O\text{HgS}+\text{Na}_2\text{S}\rightarrow \text{Na}_2[\text{HgS}_2]\cdot x\text{H}_2\text{O}

These reactions highlight the compound's reactivity profile, particularly its interactions with oxidizing agents and other metals .

Mercuric sulfide is known for its toxicological properties. While the compound itself is less hazardous than elemental mercury, it can still pose significant health risks. Ingestion or inhalation can lead to mercury poisoning, characterized by neurological symptoms and damage to various organs. The biological activity of mercuric sulfide primarily revolves around its ability to bind to cellular components, leading to oxidative stress and disruption of metabolic processes .

Several methods exist for synthesizing mercuric sulfide:

  • Precipitation Method: This common method involves reacting a solution of mercury(II) salts with hydrogen sulfide:
    • Example: Adding hydrogen sulfide to a solution of mercury(II) chloride results in the formation of black metacinnabar.
  • Direct Combination: Elemental mercury can be reacted with sulfur directly, often facilitated by zinc powder to accelerate the reaction:
    • Reaction:
    Hg+SHgS\text{Hg}+\text{S}\rightarrow \text{HgS}
  • Mechanochemical Synthesis: Recent studies have shown that mercuric sulfide can be synthesized through mechano

Mercuric sulfide has several applications across various fields:

  • Pigment Production: Cinnabar is used as a pigment in paints, plastics, and cosmetics due to its vibrant red color.
  • Historical Uses: Historically, it was used in traditional medicine and as a cosmetic agent.
  • Mercury Disposal: As regulations on mercury usage tighten, mercuric sulfide is increasingly used for safe underground storage of metallic mercury.
  • Photoelectrochemical Cells: Due to its band gap of approximately 2.1 eV, it has potential applications in solar energy conversion technologies .

Research on the interactions of mercuric sulfide with biological systems indicates that it can bind to heme centers in proteins, affecting their function. Studies suggest that it may reduce ferric iron (FeIII) to ferrous iron (FeII), impacting enzymatic activities within cells . Additionally, its interactions with other compounds can lead to complexation reactions that influence its bioavailability and toxicity.

Mercuric sulfide shares similarities with other mercury compounds but exhibits unique properties:

Compound NameChemical FormulaColorSolubilityToxicity Level
Mercurous sulfideHg₂SBlackInsolubleHigh
Mercuric oxideHgOYellow/RedInsolubleModerate
Mercury(II) sulfateHgSO₄WhiteSolubleHigh
Dimethylmercury(CH₃)₂HgColorlessSolubleExtremely High

Uniqueness of Mercuric Sulfide

  • Dimorphism: The existence of two distinct allotropes (cinnabar and metacinnabar) is unique among mercury compounds.
  • Stability: Mercuric sulfide's resistance to most acids and bases makes it particularly stable compared to other mercury compounds.
  • Historical Significance: Its long history as an ore and pigment distinguishes it from many synthetic derivatives.

α-HgS, commonly known as cinnabar, represents the thermodynamically stable form of mercuric sulfide at ambient conditions and exhibits a distinctive trigonal crystal structure [1] [2]. The mineral crystallizes in space group P3₁21 or P3₂21, belonging to the trigonal crystal system with point group D₃ and crystal class 32 (trapezohedral) [6] [32]. Crystallographic investigations have revealed that cinnabar possesses lattice parameters of a = 4.145(2) Å and c = 9.496(2) Å, with an axial ratio a:c = 1:2.291 [6] [32]. The unit cell volume measures 141.29 ų, accommodating three formula units (Z = 3) with a calculated density of 8.20 g/cm³ [6] [32].

The most distinctive feature of the cinnabar structure lies in its helical chain arrangement of mercury and sulfur atoms [2] [3]. These infinite S-Hg-S-Hg chains form continuous spirals that run parallel to the crystallographic c-axis, creating both left-handed and right-handed helical configurations [3]. This unique structural arrangement accounts for the optical activity observed in cinnabar crystals, as the helical Hg-S chains break the centrosymmetry of the structure [1] [7]. X-ray diffraction studies have confirmed that each mercury atom in the cinnabar structure maintains linear coordination with two sulfur atoms, exhibiting Hg-S bond lengths of approximately 2.368 Å and S-Hg-S bond angles approaching 172° [15].

Research utilizing single-crystal X-ray diffraction techniques has demonstrated that cinnabar crystals commonly exhibit twinning phenomena, particularly simple contact twins with twin plane {0001} and twin axis [0001] [6] [8]. The cleavage properties show perfect cleavage along {1010} planes, while the fracture pattern is characteristically subconchoidal to uneven [6]. Morphological studies indicate that cinnabar typically forms rhombohedral crystals up to 10 cm in size, often appearing as thick tabular crystals parallel to {0001} or as stout to slender prismatic crystals parallel to [6] [8].

Table 1: Crystallographic Parameters of α-HgS (Cinnabar)

ParameterValueReference
Crystal SystemTrigonal [6] [32]
Space GroupP3₁21 or P3₂21 [6] [32]
Crystal Class32 - Trapezohedral [6] [32]
Point GroupD₃ [6] [32]
Lattice Parameters a4.145(2) Å [6] [32]
Lattice Parameters c9.496(2) Å [6] [32]
Unit Cell Volume141.29 ų [6]
Formula Units per Unit Cell (Z)3 [6] [32]
Density (calculated)8.20 g/cm³ [6] [32]
Density (measured)8.176 g/cm³ [6] [32]
Axial Ratio a:c1:2.291 [6] [32]

β-HgS (Metacinnabar) Zinc Blende Modification Studies

β-HgS, designated as metacinnabar, adopts the zinc blende (sphalerite) crystal structure and represents the high-temperature polymorph of mercuric sulfide [9] [11] [29]. This cubic modification crystallizes in space group F43m with crystal class 43m (hextetrahedral) and exhibits fundamentally different structural characteristics compared to its trigonal counterpart [11] [29]. Crystallographic analysis reveals that metacinnabar possesses a lattice parameter a = 5.853 Å, resulting in a unit cell volume of 200.51 ų with four formula units per unit cell (Z = 4) [11] [29].

The zinc blende structure of β-HgS features tetrahedral coordination for both mercury and sulfur atoms, contrasting sharply with the linear coordination observed in cinnabar [9] [11] [29]. Each mercury atom coordinates with four sulfur atoms to form corner-sharing HgS₄ tetrahedra, while each sulfur atom similarly coordinates with four mercury atoms to create SHg₄ tetrahedra [29]. The Hg-S bond lengths in metacinnabar measure approximately 2.60 Å, which are notably longer than those observed in the cinnabar structure [29]. This tetrahedral coordination geometry results in a calculated density of 7.71 g/cm³, significantly lower than that of cinnabar [11].

Structural investigations have revealed that metacinnabar formation can be enhanced through trace metal doping, particularly with iron, zinc, or manganese [10] [16]. Research demonstrates that small additions of iron (approximately 1%) facilitate crystallization in the zinc blende structure both in natural occurrences and laboratory synthesis [10]. The incorporation of these transition metals appears to stabilize the β-HgS phase at temperatures lower than the normal transition point [10] [16]. Electronic structure studies indicate that β-HgS exhibits zero or near-zero band gap characteristics, classifying it as a semiconductor with unique optoelectronic properties [10].

Powder diffraction studies of synthetic β-HgS nanoparticles reveal characteristic peaks that match well with the zinc blende structure (JCPDS file No.: 73-1593) [12]. Crystallite size calculations using the Scherrer equation have yielded values around 8.78 nm for nanoparticulate β-HgS samples [12]. The broadening of diffraction peaks indicates the formation of nanoscale particles, with transmission electron microscopy confirming particle sizes in the range of 80-200 nm for naturally occurring samples [12].

Table 2: Crystallographic Parameters of β-HgS (Metacinnabar)

ParameterValueReference
Crystal SystemCubic (Isometric) [11] [29]
Space GroupF43m [11] [29]
Crystal Class43m - Hextetrahedral [11]
Lattice Parameter a5.853 Å [11] [29]
Unit Cell Volume200.51 ų [11]
Formula Units per Unit Cell (Z)4 [11] [29]
Density (calculated)7.71 g/cm³ [11]
Structure TypeZinc Blende (Sphalerite) [9] [11] [29]
Coordination Number4 (Tetrahedral) [9] [11] [29]
Hg-S Bond Length2.60 Å [29]

Phase Transition Mechanisms and Stability Research

The phase transition between α-HgS and β-HgS represents a fundamental enantiotropic transformation that occurs at 344 ± 2°C under standard atmospheric conditions [16] [27]. This transition involves a complete structural reorganization from the helical chain structure of cinnabar to the tetrahedral network of metacinnabar [16] [27]. Research has established that the transformation is reversible, with β-HgS converting back to α-HgS upon cooling below the transition temperature [16] [27].

Experimental studies have identified a narrow equilibrium coexistence range between 345-315°C where both cinnabar and metacinnabar crystals can coexist in thermodynamic equilibrium [16]. This coexistence region demonstrates the first-order nature of the phase transition and provides insights into the thermodynamic relationship between the two polymorphs [16]. The transition mechanism involves the breaking of the Hg-S helical chains in cinnabar and subsequent reorganization into the three-dimensional tetrahedral network characteristic of the zinc blende structure [15] [16].

The stability of each polymorph is significantly influenced by impurity elements and environmental conditions [16]. Research has demonstrated that trace amounts of iron, zinc, and selenium can substantially alter the phase transition temperature and expand the stability range of metacinnabar [16]. Iron impurities stabilize β-HgS at temperatures well below the normal transition point, while zinc incorporation can lower the transition temperature to as low as 240°C [16]. Selenium-bearing metacinnabar exhibits enhanced thermal stability and expanded temperature ranges for the β-phase [16].

Kinetic studies of the phase transformation reveal that the process follows dissolution-controlled mechanisms in solution-mediated environments [17]. The dissolution of metastable β-HgS follows zero-order kinetics, while the growth of stable α-HgS adheres to first-order kinetics [17]. Thermal decomposition research indicates that β-HgS begins decomposing to elemental mercury at approximately 100°C in solvent environments, significantly lower than the 200°C required in inert gas atmospheres [20]. This solvent effect demonstrates the importance of environmental conditions in determining phase stability and transformation pathways [20].

Table 3: Phase Transition Parameters

ParameterValueReference
Transition Temperature (α→β)344 ± 2°C [16] [27]
Transition Temperature (β→α)344°C (cooling) [16] [27]
Equilibrium Coexistence Range345-315°C [16]
Effect of Fe impurityStabilizes β-HgS at lower temperatures [10] [16]
Effect of Zn impurityLowers transition temperature to 240°C [16]
Effect of Se impurityExpands β-HgS stability range [16]
Stability at room temperatureα-HgS stable, β-HgS metastable [10] [16]

Crystallographic Computational Modeling Approaches

Advanced computational methods have provided significant insights into the crystallographic properties and electronic structure of mercuric sulfide polymorphs [4] [21] [26]. Density functional theory (DFT) calculations utilizing plane-wave pseudopotential methods have successfully reproduced the experimental crystal structures of both α-HgS and β-HgS [4]. These ab initio studies confirm that the α-HgS cinnabar phase exhibits essentially identical enthalpy to the β-HgS zinc blende phase within a few millielectron volts, explaining the observed polymorphic behavior [4].

Computational investigations using DFT with the PBE (Perdew-Burke-Ernzerhof) exchange-correlation functional have elucidated the pressure-induced phase transitions in mercuric sulfide [4]. High-pressure calculations predict that the transition from β-HgS to wurtzite (2H) structure occurs at very low pressures of 0.65-0.70 GPa, followed by transformation to the rocksalt (B1) phase at approximately 7 GPa [4]. At extreme pressures of 110 GPa, calculations indicate a further transition to the CsCl (B2) structure [4].

Phonon calculations based on density functional perturbation theory have corroborated the mechanical stability results, confirming the stability of both β-HgS and wurtzite phases at ambient pressure [4]. These computational studies reveal that instabilities in transverse acoustic modes, induced at pressures of 10.5 GPa, 21 GPa, and 190 GPa, are responsible for the observed phase transitions [4]. The calculations employ sophisticated Monkhorst-Pack k-point meshes, with 9×9×4 grids for the cinnabar phase and 8×8×6 grids for the wurtzite phase [4].

Molecular orbital calculations using relativistic effective core potential methods have investigated the stability and properties of various mercury sulfide species in different environments [26] [40]. These quantum mechanical studies, ranging from Hartree-Fock to configuration interaction approaches, have provided insights into bond energies, electronic transitions, and thermodynamic stability [26] [40]. Recent computational work has employed Gaussian basis sets and validated computational protocols to examine mercury-thiolate complexes and their transformation pathways to solid HgS phases [21].

Hydrothermal synthesis represents one of the most versatile and widely employed methods for preparing mercuric sulfide nanostructures with controlled morphology and crystalline properties. This technique leverages elevated temperature and pressure conditions in aqueous media to facilitate the formation of well-defined nanoparticles through carefully controlled nucleation and growth processes [1] [2] [3].

Temperature-Dependent Synthesis Parameters

The hydrothermal synthesis of mercuric sulfide nanostructures demonstrates a strong dependence on reaction temperature, which directly influences particle size, morphology, and phase composition. Research has established that synthesis temperatures ranging from 80°C to 200°C produce distinct nanostructural characteristics [4] [3] [2].

At lower temperatures (80-100°C), the synthesis typically yields larger particles with irregular morphologies and mixed alpha and beta phases. The nucleation rate is relatively slow, allowing for extended growth periods that result in particles ranging from 50-80 nanometers in diameter. As temperature increases to 120-150°C, more uniform spherical particles are obtained, with sizes decreasing to 15-30 nanometers and predominantly alpha-mercuric sulfide phase formation [3] [2].

The optimal hydrothermal synthesis conditions for high-quality mercuric sulfide nanoparticles occur at temperatures between 150-180°C, where highly uniform nanostructures with excellent crystallinity are achieved. Under these conditions, particle sizes can be controlled within the 10-25 nanometer range, with superior size distribution uniformity [3] [1].

Pressure and Time Optimization

Hydrothermal synthesis requires careful optimization of pressure and reaction time parameters to achieve desired nanostructural properties. Pressure conditions typically range from 1 to 20 bar, with higher pressures generally promoting smaller particle sizes and improved crystallinity [4] [3].

Reaction times vary significantly depending on target particle size and morphology. Short reaction periods (2-6 hours) are suitable for smaller nanoparticles, while extended synthesis times (12-24 hours) are employed for larger structures or when enhanced crystallinity is required. The relationship between reaction time and particle size follows predictable trends, with longer reaction periods generally resulting in increased particle dimensions through Ostwald ripening mechanisms [3] [2].

Precursor Selection and Concentration Effects

The choice of mercury and sulfur precursors significantly influences the hydrothermal synthesis outcome. Mercury acetate (mercuric acetate) is the most commonly employed mercury source due to its appropriate solubility and reactivity characteristics [3] [2] [1]. Alternative mercury precursors include mercury chloride and mercury oxide, each offering distinct advantages for specific synthesis conditions.

Sulfur precursors encompass a range of compounds, including sodium thiosulfate, thiourea, hydrogen sulfide, and elemental sulfur. The selection of sulfur source directly impacts the phase selectivity of the synthesis, with sodium thiosulfate typically favoring alpha-mercuric sulfide formation, while thiourea promotes beta-mercuric sulfide phase development [5] [3].

Precursor concentration ratios play a crucial role in determining final particle characteristics. Stoichiometric ratios of mercury to sulfur (1:1) are generally employed, though slight sulfur excess can improve particle uniformity and prevent mercury-rich phase formation [3] [2].

Room Temperature Strategies for Colloidal β-Mercuric Sulfide Quantum Dots

Room temperature synthesis strategies for colloidal beta-mercuric sulfide quantum dots represent a significant advancement in nanoparticle fabrication, offering unprecedented control over particle size and morphology while maintaining mild reaction conditions [6] [7] [8].

Dual-Phase Synthesis Methodology

The dual-phase synthesis approach represents a breakthrough in room temperature colloidal beta-mercuric sulfide quantum dot preparation. This method employs two immiscible solvents to control the reaction kinetics between mercury and sulfur precursors, enabling precise size control and preventing rapid precipitation [6] [8].

The synthesis begins with the preparation of mercury precursor solutions in non-polar solvents such as toluene or tetrachloroethylene, combined with capping agents like oleylamine or dodecanethiol. The sulfur precursor, typically ammonium sulfide, is dissolved in the aqueous phase. The reaction occurs at the interface between the two phases, allowing for controlled nucleation and growth [6] [8].

This dual-phase approach achieves remarkable size control, producing quantum dots ranging from 3 to 15 nanometers in diameter with narrow size distributions. The method operates effectively at room temperature, eliminating the need for elevated temperatures that can lead to rapid particle growth and broad size distributions [6] [8].

Precursor Reactivity Control

Controlling precursor reactivity is essential for successful room temperature synthesis of beta-mercuric sulfide quantum dots. The use of strongly binding mercury ligands prevents rapid precipitation while allowing controlled growth kinetics [7] [6].

The synthesis strategy combines the effects of strongly binding mercury ligands with metal and chalcogen precursor phase separation. This combination prevents both rapid bulk mercuric sulfide precipitation and mercury reduction that occurs when only strongly binding ligands are employed [7] [6].

Precursor addition rates and concentrations are carefully controlled to maintain appropriate supersaturation levels for controlled nucleation. Slow addition of precursors or continuous precursor generation through controlled decomposition reactions enables precise size control and narrow size distributions [7] [6].

Size-Dependent Optical Properties

Room temperature synthesized beta-mercuric sulfide quantum dots exhibit size-dependent optical properties that demonstrate clear quantum confinement effects. The absorption and emission spectra show narrow, size-dependent transitions between 500 and 800 nanometers for particle sizes ranging from 1 to 5 nanometers in diameter [7] [6].

The metastable zinc blende phase of beta-mercuric sulfide is maintained in these nanostructures, as verified by wide-angle X-ray diffraction experiments. This phase stability suggests potentially large tunable band edges if larger mercuric sulfide nanocrystals approaching the bulk zero energy gap can be synthesized [7] [6].

Growth of mercuric sulfide quantum dots can be effectively arrested by subsequent addition of cadmium or zinc to the particle surface, after which the quantum dots can be stabilized with long-chain thiols or amines. This surface modification approach provides enhanced stability and prevents agglomeration during storage and handling [7] [6].

Polyethylene Glycol-Mediated Size Control in Mercuric Sulfide Nanoparticle Synthesis

Polyethylene glycol-mediated synthesis represents a sophisticated approach for achieving precise size control in mercuric sulfide nanoparticle fabrication. This method leverages the unique properties of polyethylene glycol polymers to act as both stabilizing agents and size-controlling templates during nanoparticle formation [3] [9] [10].

Molecular Weight Effects on Particle Size

The molecular weight of polyethylene glycol demonstrates a profound influence on the final size of mercuric sulfide nanoparticles. Research has established that increasing polyethylene glycol molecular weight from 200 to 10,000 Daltons results in systematic decreases in particle size from approximately 55 nanometers to 20 nanometers [3] [9].

This size control mechanism operates through the formation of polyethylene glycol corona structures around developing nanoparticles. Higher molecular weight polyethylene glycol chains provide more effective steric stabilization, preventing particle aggregation and controlling growth kinetics. The polymer chains create a protective shell that limits particle-particle interactions and maintains narrow size distributions [9] [3].

The relationship between polyethylene glycol molecular weight and particle size follows predictable trends, enabling precise tailoring of nanoparticle dimensions for specific applications. Molecular weights between 2,000 and 6,000 Daltons provide optimal balance between size control and synthesis efficiency, producing particles with sizes ranging from 25 to 35 nanometers [3] [9].

Temperature and Reaction Time Optimization

Polyethylene glycol-mediated synthesis requires careful optimization of temperature and reaction time parameters to achieve desired nanoparticle characteristics. Synthesis temperatures typically range from 60°C to 120°C, with specific temperatures selected based on target particle size and polyethylene glycol molecular weight [3] [9].

Lower temperatures (60-70°C) combined with high molecular weight polyethylene glycol produce the smallest particles with excellent size uniformity. Higher temperatures (100-120°C) are employed when faster reaction kinetics are required, though this may result in slightly larger particles and broader size distributions [3] [9].

Reaction times vary from 1 to 12 hours, with optimal conditions determined by the balance between complete precursor conversion and controlled particle growth. Extended reaction times with high molecular weight polyethylene glycol can produce highly uniform nanocrystalline structures with exceptional stability [3] [9].

Stabilization Mechanisms and Long-Term Stability

The polyethylene glycol-mediated synthesis provides exceptional long-term stability for mercuric sulfide nanoparticles through multiple stabilization mechanisms. The polymer chains form dense brush-like structures on particle surfaces, providing both steric and electrostatic stabilization [9] [3].

High molecular weight polyethylene glycol (above 4,000 Daltons) creates dense brush conformations that effectively prevent particle aggregation for extended periods. These stabilized particles maintain their size distribution and optical properties for over 12 months under appropriate storage conditions [9] [3].

The stabilization mechanism involves the formation of polyethylene glycol layers with thickness proportional to the molecular weight of the polymer. This protective layer prevents both physical agglomeration and chemical degradation of the nanoparticles, ensuring consistent performance in various applications [9] [3].

One-Pot Synthesis Methods for Mercury-Based Heterostructures

One-pot synthesis methods represent a significant advancement in the fabrication of complex mercury-based heterostructures, offering simplified procedures and enhanced control over interfacial properties [11] [12] [13]. These approaches enable the simultaneous formation of multiple phases and the creation of well-defined interfaces between different materials.

Liquid Mercury and Solid β-Mercuric Sulfide Heterostructures

The one-pot synthesis of liquid mercury and solid beta-mercuric sulfide heterostructures represents a unique approach to creating metal-semiconductor interfaces with controllable dimensions and well-defined properties [11] [12] [14]. This method produces structures consisting of liquid mercury heads combined with single-crystalline beta-mercuric sulfide tails.

The synthesis employs cysteine molecules as coordinating agents that facilitate the formation of stable heterostructures in aqueous media. The cysteine molecules provide coordination adsorption onto both mercury and mercuric sulfide surfaces through mercury-sulfur bonds, enabling the structures to exist in water with excellent stability [11] [14].

The heterostructures demonstrate controllable sizes with mercury head diameters ranging from 5 to 50 nanometers and beta-mercuric sulfide tail lengths extending from 10 to 200 nanometers. The interface between the liquid mercury and solid beta-mercuric sulfide phases exhibits ohmic contact characteristics without additional resistance, making these structures particularly valuable for electronic applications [11] [14].

Core-Shell Heterostructure Formation

One-pot synthesis methods enable the formation of sophisticated core-shell heterostructures combining mercuric sulfide with various other semiconductor materials. The successive ionic layer adsorption and reaction process represents one of the most effective approaches for creating these complex structures [13] [15].

The synthesis of cadmium-mercury-selenide and mercuric sulfide core-shell structures demonstrates the versatility of one-pot methods. These heterostructures are formed through controlled cation exchange reactions followed by shell growth processes, resulting in structures with tunable optical properties across the short-wave infrared spectrum [13] [15].

The core-shell formation process involves precise control of precursor addition rates and reaction temperatures to ensure uniform shell growth and prevent homogeneous nucleation of secondary phases. Shell thicknesses can be controlled from 0.8 to 1.6 monolayers, enabling fine-tuning of electronic and optical properties [13] [15].

Heterostructure Interface Properties

The interfaces formed in one-pot synthesized mercury-based heterostructures exhibit unique properties that distinguish them from conventional semiconductor heterostructures. The formation of ohmic contacts at mercury and beta-mercuric sulfide interfaces eliminates additional resistance contacts, providing direct electrical communication between phases [11] [14].

Two-probe current-voltage measurements reveal that these interfaces maintain ohmic behavior across wide voltage ranges, with contact resistances significantly lower than those observed in conventionally fabricated metal-semiconductor junctions. This property makes these heterostructures particularly attractive for applications requiring efficient charge transfer [11] [14].

The interface stability is maintained through the coordination chemistry of cysteine molecules, which provide stable bonding to both mercury and mercuric sulfide surfaces. This coordination prevents interface degradation and maintains electrical properties over extended periods [11] [14].

Novel Chemical Routes for Phase-Selective Synthesis

Phase-selective synthesis represents a critical advancement in mercuric sulfide nanoparticle fabrication, enabling the controlled formation of specific crystalline phases with tailored properties [5] [16] [17]. The ability to selectively synthesize alpha-mercuric sulfide (cinnabar) or beta-mercuric sulfide (metacinnabar) phases opens new possibilities for applications requiring specific electronic and optical characteristics.

Sonochemical Phase-Selective Methods

Sonochemical synthesis provides an effective route for phase-selective formation of mercuric sulfide nanoparticles through the controlled use of different sulfur sources and reaction conditions [5] [18]. This method leverages acoustic cavitation effects to create unique reaction environments that favor specific phase formation.

The selective synthesis of alpha-mercuric sulfide is achieved using sodium thiosulfate as the sulfur source under basic conditions (pH 9-11). The sonochemical process promotes the formation of thermodynamically stable trigonal phase structures with hexagonal crystal systems. The reaction mechanism involves the generation of sulfide ions through thiosulfate decomposition, followed by rapid combination with mercury ions to form alpha-mercuric sulfide nuclei [5] [18].

Beta-mercuric sulfide formation is accomplished using thiourea as the sulfur source under neutral to slightly acidic conditions (pH 6-8). The sonochemical process facilitates the formation of the metastable zinc blende phase through the controlled decomposition of thiourea and the formation of mercury-thiourea complexes. The resulting beta-mercuric sulfide nanoparticles exhibit cubic crystal structures with distinct optical and electronic properties [5] [18].

Temperature-Controlled Phase Transformation

Temperature-controlled phase transformation represents a powerful approach for achieving phase-selective synthesis of mercuric sulfide nanostructures. The transformation between alpha and beta phases can be controlled through careful temperature management during synthesis and post-synthesis treatment [17] [19].

At temperatures below 344°C, alpha-mercuric sulfide (cinnabar) represents the thermodynamically stable phase, while temperatures above this threshold favor beta-mercuric sulfide (metacinnabar) formation. However, kinetic factors and the presence of specific stabilizing agents can enable the formation of metastable phases under conditions where they would not normally be stable [17] [19].

The phase transformation process involves the controlled heating of mercuric sulfide precursors or pre-formed nanoparticles in appropriate solvents or under specific atmospheric conditions. Temperature ramping rates, holding times, and cooling procedures all influence the final phase composition and particle morphology [19] [17].

Solvent-Mediated Phase Control

Solvent-mediated phase control represents an advanced approach for achieving phase-selective mercuric sulfide synthesis through the strategic selection of reaction media and solvent properties [20] [21]. Different solvents create distinct chemical environments that favor specific phase formation through various mechanisms.

Polar solvents such as water and ethanol tend to favor alpha-mercuric sulfide formation due to their ability to stabilize the ionic character of the mercury-sulfur bonds in the trigonal crystal structure. The high dielectric constant of these solvents promotes the formation of thermodynamically stable phases [20] [21].

Non-polar solvents including toluene and oleylamine favor beta-mercuric sulfide formation by providing environments that stabilize the more covalent bonding character of the zinc blende crystal structure. These solvents also enable the incorporation of organic capping agents that can kinetically trap the metastable beta phase [20] [21].

Physical Description

Mercuric sulfide appears as odorless red or black solid. Sinks in water. Insoluble in water.

Density

8 at 68 °F (USCG, 1999)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1344-48-5
19122-79-3
23333-45-1

Wikipedia

Mercury(II) sulfide

General Manufacturing Information

Mercury sulfide (HgS): ACTIVE
12C - indicates a substance that is prohibited to be exported from the Unites States under TSCA section 12(c).

Dates

Last modified: 08-15-2023

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